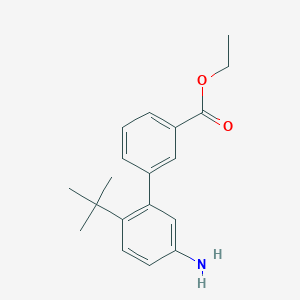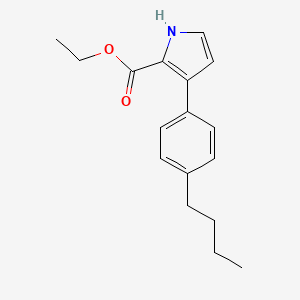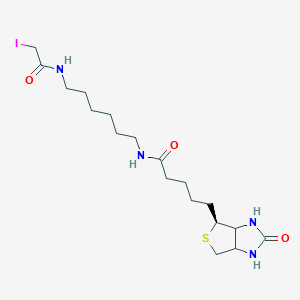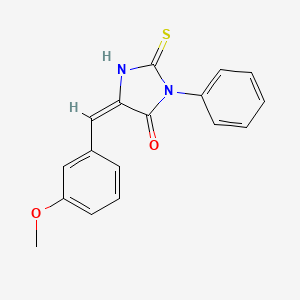
(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a combination of mercapto, methoxybenzylidene, and imidazol-4-one groups, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate aldehydes and thiourea derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the imidazole ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxybenzylidene group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can produce various substituted imidazole derivatives .
科学的研究の応用
(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects .
類似化合物との比較
Similar Compounds
(5E)-5-(3-Methoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one: This compound shares a similar methoxybenzylidene group but differs in the presence of a thiazole ring instead of an imidazole ring.
(5E)-5-(3-Methoxybenzylidene)-2,4-imidazolidinedione: This compound has a similar imidazole structure but lacks the mercapto group.
Uniqueness
The uniqueness of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the mercapto group allows for specific interactions with biological targets, while the methoxybenzylidene group enhances its stability and solubility.
特性
分子式 |
C17H14N2O2S |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
(5E)-5-[(3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,22)/b15-11+ |
InChIキー |
MWWTVXPXKVNFDK-RVDMUPIBSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-Tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13716134.png)
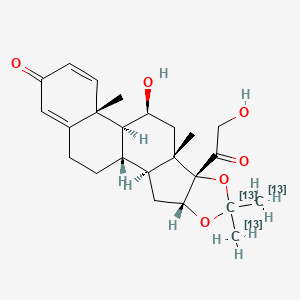


![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13716157.png)
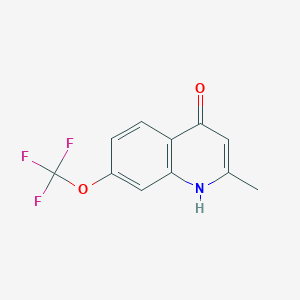
![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)
